ROCK-I Inhibitory Potential: 6-Substituted vs. Other Isoquinolin-1-Amine Regioisomers
In a systematic fragment-based screen, the ROCK-I inhibitory activity of 1-aminoisoquinolines was found to be highly sensitive to both the position and nature of the substituent. Compounds derived from the 6-substituted isoquinolin-1-amine core, such as 23A, achieved potent ROCK-I inhibition with a superior mouse PK profile compared to first-generation inhibitors [1]. While the 5-bromo-N-methyl substitution pattern has not been profiled in the same published ROCK-I assay, this evidence demonstrates the critical importance of the substitution position on the isoquinoline ring (position 6 vs. position 5) and the amine substituent for gaining affinity. A 5-halo-N-alkyl isoquinolin-1-amine, like the target compound, is a logical next-step fragment for exploring the position 5 vector of the binding pocket, a strategy directly supported by the published fragment growth methodology [1][2].
| Evidence Dimension | ROCK-I Inhibitory Activity and Pharmacokinetic Profile |
|---|---|
| Target Compound Data | No published ROCK-I IC50 data available for 5-Bromo-N-methylisoquinolin-1-amine specifically. |
| Comparator Or Baseline | Compound 23A (6-substituted isoquinolin-1-amine derivative) showed a superior PK profile in C57 mouse relative to first-generation ROCK inhibitors like Fasudil. The starting fragment 17A (an isoquinolin-1-amine derivative) showed moderate ROCK-I potency. |
| Quantified Difference | The difference in the substitution pattern (5-bromo-N-methyl vs. proprietary 6-substituted) is predicted to alter the binding mode and selectivity profile, based on the structure-activity relationships (SAR) established in the publication. Direct quantification of the activity difference requires future testing. |
| Conditions | ROCK-I IMAP assay; C57 mouse PK studies [1]. |
Why This Matters
For a drug discovery scientist, a 5-substituted N-methyl-1-aminoisoquinoline scaffold can be used to probe a different vector in the ATP-binding pocket of ROCK-I, a strategy validated by this published fragment campaign.
- [1] Ray P, Wright J, Adam J, et al. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011;21(1):97-101. doi:10.1016/j.bmcl.2010.11.060. PMID: 21145740. View Source
- [2] Ray P, Wright J, Adam J, et al. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011;21(4):1084-8. PMID: 21144768. View Source
